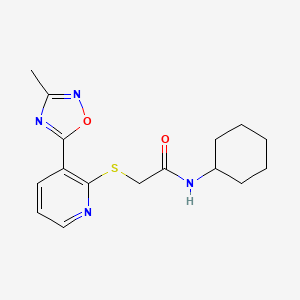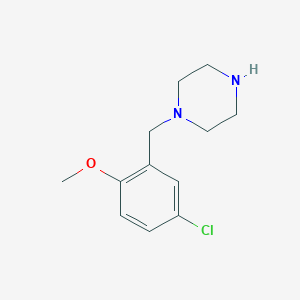
1-(5-Chloro-2-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 1-(5-Chloro-2-methoxybenzyl)piperazine, is a derivative of the piperazine class, which is known for its diverse pharmacological properties. Piperazine derivatives have been extensively studied for their potential as therapeutic agents, particularly as receptor antagonists in various biological systems. For instance, piperazinebenzylamines with specific side chains have shown potent and selective antagonism at the human melanocortin-4 receptor, which is relevant for obesity and metabolic disorders . Similarly, structural modifications in piperazine derivatives have been explored to enhance their affinity and selectivity towards different receptors, such as dopamine and serotonin receptors, which are crucial in the central nervous system .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of substituted piperazine rings with various reagents to introduce additional functional groups. For example, the reaction of 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol has been used to prepare 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones . This method could potentially be adapted for the synthesis of 1-(5-Chloro-2-methoxybenzyl)piperazine by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their conformation and, consequently, their biological activity. Studies have shown that the crystal structure of certain piperazine-2,5-diones exhibits the side chain in an EN conformation, with the heterocyclic ring system being almost planar . The conformation of these molecules can vary depending on the solvent, as observed in NMR studies . Understanding the molecular structure of 1-(5-Chloro-2-methoxybenzyl)piperazine would be essential for predicting its biological activity and receptor affinity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are influenced by their substituents and the electronic properties of the molecule. The presence of electron-donating or electron-withdrawing groups, such as methoxy or chloro substituents, can affect the reactivity of the molecule. For instance, the benzotriazole moiety in certain piperazine derivatives has been shown to contribute to the affinity for serotonin receptors, indicating that the electronic properties of the substituents play a significant role in the molecule's interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, UV, and NMR have been employed to investigate these properties in detail . Additionally, computational methods like density functional theory (DFT) calculations can provide insights into the charge distribution, molecular electrostatic potential, and non-linear optical properties of these compounds . Such analyses are important for understanding the behavior of 1-(5-Chloro-2-methoxybenzyl)piperazine in different environments and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Therapeutic Applications and Metabolic Insights
Arylpiperazine Derivatives and Metabolism
Arylpiperazine derivatives have been extensively studied for their clinical applications, primarily in treating depression, psychosis, or anxiety. The metabolism of these compounds often involves CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazine metabolites. These metabolites are known for their serotonin receptor-related effects, which are crucial in the pharmacological actions of arylpiperazine derivatives used in major markets (S. Caccia, 2007).
Piperazine in Drug Development
Diverse Therapeutic Uses
Piperazine, a six-membered nitrogen-containing heterocycle, plays a vital role in the rational design of drugs across various therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and more. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. This flexibility makes piperazine a valuable building block in drug discovery (A. Rathi et al., 2016).
Piperazine-Based Compounds Against Tuberculosis
Anti-mycobacterial Activity
Piperazine and its analogues have shown promising results against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review discusses the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, highlighting the potential of piperazine as a key component in developing cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Exploring Piperazine's Biological Potentials
Biological and Pharmacological Properties
The presence of piperazine and substituted aryl piperazines in compounds has been associated with a broad range of activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. The versatility and efficacy of piperazine-containing compounds, demonstrated across various pharmacological agents, underscore its significance in medicinal chemistry (S. Verma & Sushil Kumar, 2017).
Propiedades
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWELHCAXFIUDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

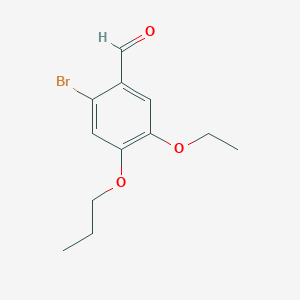
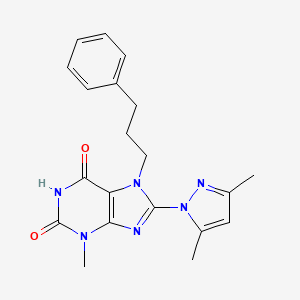
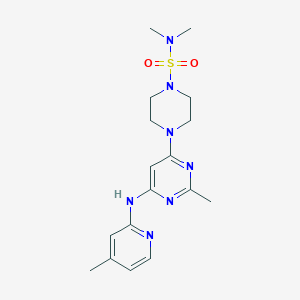
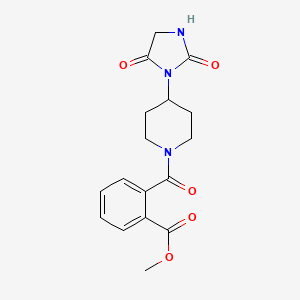
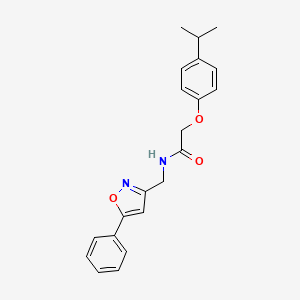
![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)
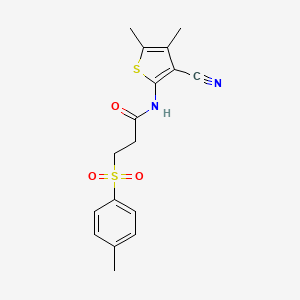
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
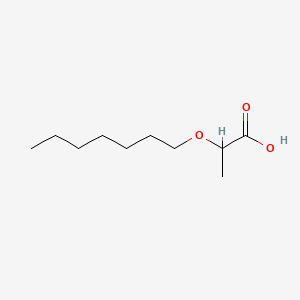

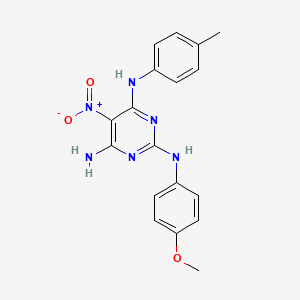
![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)

